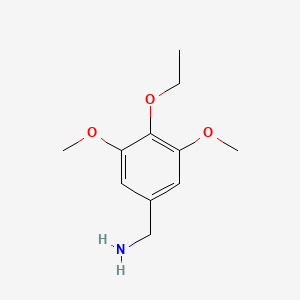

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenethylamine, characterized by the presence of ethoxy and methoxy groups on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3,5-dimethoxyphenyl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-ethoxy-3,5-dimethoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to (4-Ethoxy-3,5-dimethoxyphenyl)methanamine may exhibit antidepressant and anxiolytic effects. The compound's structural features suggest it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies on related phenethylamines have shown promising results in alleviating symptoms of depression and anxiety, warranting further investigation into this compound's therapeutic potential.

2. Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds with similar structures. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

1. Hallucinogenic Research

The compound's structural analogs have been studied for their hallucinogenic properties, primarily due to their interaction with serotonin receptors. Research has shown that certain phenethylamines can induce altered states of consciousness, which are being explored for therapeutic uses in treating PTSD and depression. The potential of this compound in this context remains an area for future exploration.

2. Drug Development

The compound’s unique chemical structure makes it a candidate for drug development targeting various conditions. Its synthesis can be optimized to enhance bioavailability and efficacy, making it a valuable addition to the pharmaceutical arsenal against mental health disorders.

Material Science Applications

1. Organic Electronics

In material science, this compound can be utilized in the development of organic electronic materials. Its properties may be harnessed to create efficient organic semiconductors or photovoltaic devices. The compound's electron-donating characteristics could improve charge transport in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anxiolytic properties | Mood regulation through neurotransmitter interaction |

| Neuroprotective effects | Protection against neurodegenerative diseases | |

| Pharmacology | Hallucinogenic research | Therapeutic uses for PTSD and depression |

| Drug development | Enhanced bioavailability and efficacy | |

| Material Science | Organic electronics | Improved charge transport in OLEDs and solar cells |

Case Studies

1. Antidepressant Research

A study conducted on phenethylamine derivatives demonstrated significant antidepressant-like effects in animal models when administered at specific dosages. The findings suggest that this compound could produce similar outcomes, necessitating further clinical trials.

2. Neuroprotection in Cell Models

In vitro studies have indicated that compounds structurally related to this compound exhibit protective effects against oxidative stress-induced cell death in neuronal cell lines. These results highlight the compound's potential as a neuroprotective agent.

Mécanisme D'action

The mechanism of action of (4-Ethoxy-3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the ethoxy group.

Mescaline: A naturally occurring compound with similar methoxy groups on the aromatic ring.

Uniqueness

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogues. These structural differences can influence its reactivity, stability, and interactions with biological targets.

Activité Biologique

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine, a compound characterized by its unique arrangement of ethoxy and methoxy groups, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

The presence of both ethoxy and methoxy groups contributes to its distinct chemical reactivity and biological interactions.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist , modulating biochemical pathways that are crucial in therapeutic contexts. For instance, it has been investigated for its potential effects on neurotransmitter systems, suggesting a role in neurological applications.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The exact targets remain under investigation, but preliminary studies suggest interactions with enzymes that regulate neurotransmitter levels .

3. Anticancer Activity

There is emerging interest in the compound's role in cancer therapy. Analogous compounds have been shown to preferentially target multidrug-resistant cancer cells by inhibiting critical proteins involved in drug resistance mechanisms . This suggests that this compound could be evaluated for similar properties.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Escherichia coli. The minimum inhibitory concentrations (MICs) were determined for various analogs, providing a comparative framework for assessing the potential of this compound .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli |

| DMA | 0.5 | E. coli |

| Other Analog | 2 | Staphylococcus aureus |

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition profile of related phenolic compounds showed that modifications at the methoxy positions significantly altered their efficacy against specific targets involved in cell signaling pathways .

Research Applications

The compound has several potential applications across various fields:

- Medicinal Chemistry : Investigated for its therapeutic properties in pain management and inflammation.

- Pharmaceutical Development : Used as an intermediate for synthesizing more complex organic molecules.

- Industrial Chemistry : Potentially utilized in creating specialty chemicals and materials due to its unique functional groups.

Propriétés

IUPAC Name |

(4-ethoxy-3,5-dimethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6H,4,7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKUCJOTSGIEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.